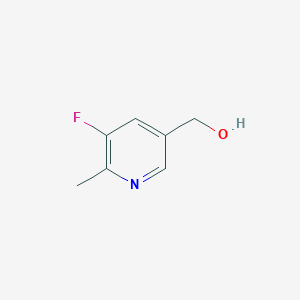
3-Fluoro-5-(hydroxymethyl)-2-methylpyridine
Overview
Description
3-Fluoro-5-(hydroxymethyl)-2-methylpyridine (3-F5HM2MP) is a chemical compound that is widely used in scientific research as a building block for the synthesis of a variety of compounds. It is a colorless, volatile liquid with a pungent odor and a boiling point of 134.5 °C. 3-F5HM2MP has been studied extensively in the laboratory, and its properties and applications have been documented in numerous scientific papers.
Scientific Research Applications
Efficient Pyridinylmethyl Functionalization
This research outlines an efficient method for functionalizing 2-Fluoro-4-methylpyridine, which is closely related to the compound of interest, demonstrating its potential in synthesizing cognition-enhancing drug candidates. This process, adaptable for large-scale synthesis, highlights the compound's utility in developing therapeutics (J. Pesti et al., 2000).
Synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate
This study presents the synthesis of a compound structurally similar to the target, from methyl 3-methylpyridine-2-carboxylate through oxidation and nitration. This research sheds light on the synthetic pathways that could be relevant for modifying or synthesizing derivatives of the compound (Shi Qunfeng et al., 2012).
Synthesis and Herbicidal Activity
A study on the synthesis of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, derived from a structurally related fluoropyridine, explores its application as herbicidal inhibitors. This research indicates potential agricultural applications of fluoropyridine derivatives, showcasing their effectiveness in controlling weed growth (Yuxiu Liu et al., 2005).
Development of PET Imaging Tracers
Another significant application involves the development of PET imaging tracers, where derivatives of fluoropyridines, akin to the compound in focus, are synthesized for in vivo imaging of brain enzymes. This application demonstrates the compound's potential in neuroscience and pharmaceutical research, particularly in the imaging of fatty acid amide hydrolase in the brain (K. Kumata et al., 2015).
properties
IUPAC Name |
(5-fluoro-6-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-7(8)2-6(4-10)3-9-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPKJDBTWYAHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(hydroxymethyl)-2-methylpyridine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

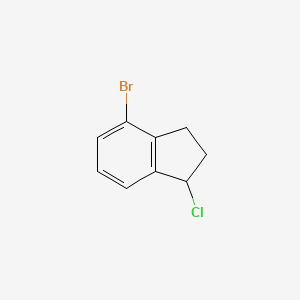
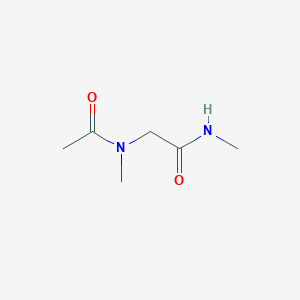


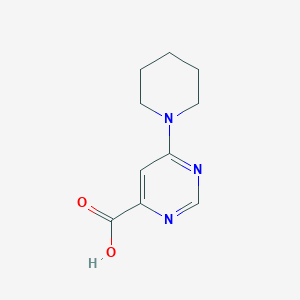
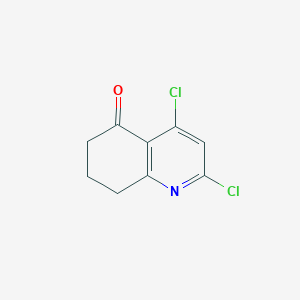

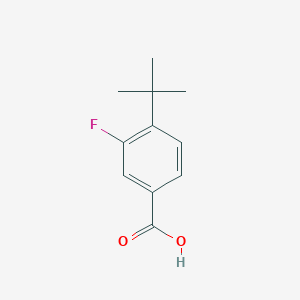


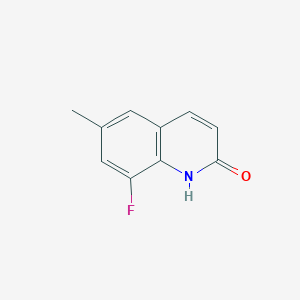
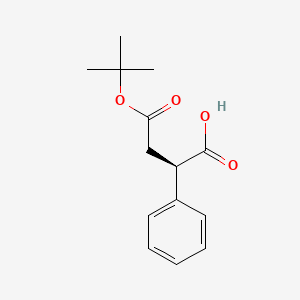
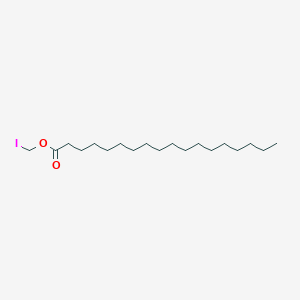
![2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane](/img/structure/B1457009.png)